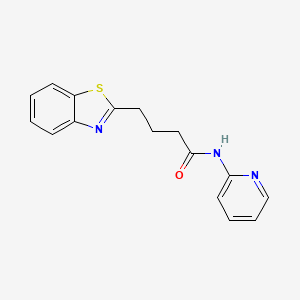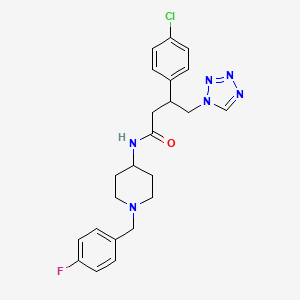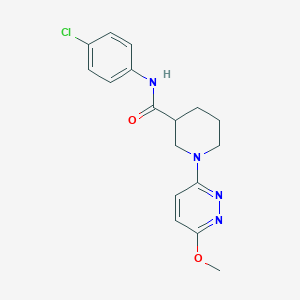
4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide is an organic compound that features a benzothiazole ring and a pyridine ring connected by a butanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced by reacting the benzothiazole derivative with a butanoyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzothiazole and pyridine rings can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-(1,3-Benzothiazol-2-yl)butanamide: Lacks the pyridine ring, which may reduce its biological activity.
N-(Pyridin-2-yl)butanamide: Lacks the benzothiazole ring, potentially altering its chemical reactivity and biological properties.
4-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)butanamide: Similar structure but with the pyridine ring in a different position, which can affect its binding affinity and activity.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)butanamide is unique due to the presence of both benzothiazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
4-(1,3-benzothiazol-2-yl)-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C16H15N3OS/c20-15(19-14-8-3-4-11-17-14)9-5-10-16-18-12-6-1-2-7-13(12)21-16/h1-4,6-8,11H,5,9-10H2,(H,17,19,20) |
InChI 键 |
RUNVYBKIXXVKFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159541.png)
![methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159550.png)

![methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159553.png)

![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159560.png)
![(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12159564.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12159568.png)

![N-(4-methoxybenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12159573.png)

